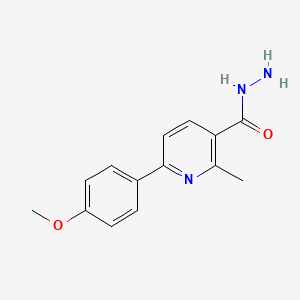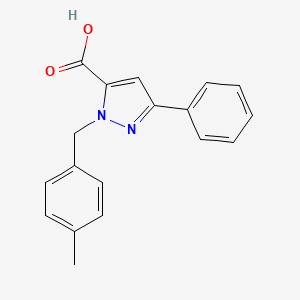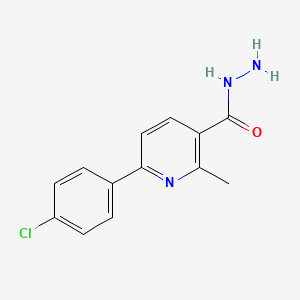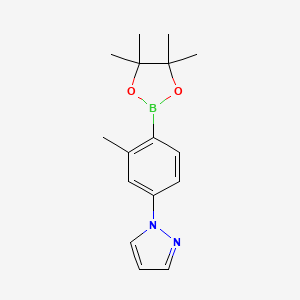
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide, also known as 6-MPMPC, is an organic compound which has recently gained attention due to its potential applications in scientific research. It is a white crystalline solid with a melting point of 124-126°C, and is soluble in ethanol, methanol, and other organic solvents. 6-MPMPC has been studied for its potential applications in the synthesis of drugs, in the development of new materials, and in the study of biological processes.
Scientific Research Applications
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of drugs, such as anti-inflammatory and anti-cancer agents. It has also been used in the development of new materials, such as organic semiconductors, polymers, and nanomaterials. In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been studied for its potential applications in the study of biological processes, such as enzyme inhibition and protein-protein interactions.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide is not yet fully understood. However, it is believed to be involved in the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide may act as an inhibitor of protein-protein interactions, such as those between the epidermal growth factor receptor (EGFR) and its ligands.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide are not yet fully understood. However, it has been shown to have anti-inflammatory, antipyretic, and analgesic effects in animal studies. In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been shown to have anti-cancer activity in cell culture studies.
Advantages and Limitations for Lab Experiments
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize and purify. In addition, it is stable and can be stored for long periods of time. However, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide also has some limitations. It is toxic and can cause skin irritation, and it is not soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
The potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide are still being explored. Future research should focus on the development of new synthesis methods, the study of its mechanism of action, and the investigation of its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide in the development of new materials, such as organic semiconductors, polymers, and nanomaterials. Finally, more research should be done to investigate the potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide in the study of biological processes, such as enzyme inhibition and protein-protein interactions.
Synthesis Methods
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide can be synthesized from the reaction of 4-methoxyphenylmagnesium bromide and pyridine-3-carbohydrazide. This reaction is carried out in the presence of anhydrous magnesium sulfate and a catalytic amount of titanium tetrachloride. The resulting product is purified by recrystallization from ethanol.
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(14(18)17-15)7-8-13(16-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHYKRSKCLNZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














